6-Formylumbelliferone

Alzheimer's disease BACE1 inhibition amyloid cascade

6-Formylumbelliferone (7-hydroxy-2-oxo-2H-chromene-6-carbaldehyde; CAS 881-61-8) is a C-6 formyl-substituted derivative of the naturally abundant 7-hydroxycoumarin scaffold umbelliferone. Unlike the parent umbelliferone, the regiospecific placement of the aldehyde at position 6 rather than position 8 confers a distinct pharmacological profile that cannot be replicated by other in-class formyl isomers or the unsubstituted scaffold.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 881-61-8
Cat. No. B11905813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formylumbelliferone
CAS881-61-8
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=CC(=C(C=C21)C=O)O
InChIInChI=1S/C10H6O4/c11-5-7-3-6-1-2-10(13)14-9(6)4-8(7)12/h1-5,12H
InChIKeyYYVVBACXPUHKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Formylumbelliferone (CAS 881-61-8) – A Position-Specific Formylated 7-Hydroxycoumarin for Differentiated hMAO, BACE1, and Neuroprotective Research


6-Formylumbelliferone (7-hydroxy-2-oxo-2H-chromene-6-carbaldehyde; CAS 881-61-8) is a C-6 formyl-substituted derivative of the naturally abundant 7-hydroxycoumarin scaffold umbelliferone [1]. Unlike the parent umbelliferone, the regiospecific placement of the aldehyde at position 6 rather than position 8 confers a distinct pharmacological profile that cannot be replicated by other in-class formyl isomers or the unsubstituted scaffold [2]. The compound is isolated from Angelica decursiva and is now accessible as a pure, resolved isomer via an optimized Duff ortho-formylation protocol that simultaneously yields and separates both 6‑formyl and 8‑formyl positional isomers [3].

Why Umbelliferone, 8-Formylumbelliferone, or Carboxylic Acid Analogs Cannot Substitute for 6-Formylumbelliferone in Target-Based Studies


The 7-hydroxycoumarin scaffold tolerates diverse substitutions, yet the precise position of the formyl group dictates inhibitory potency and selectivity across multiple Alzheimer's disease-relevant targets. In head-to-head studies, 6‑formylumbelliferone inhibited BACE1 with an IC50 of 1.31 µM, whereas the 8‑formyl isomer required a 30‑fold higher concentration (IC50 39.82 µM) and unsubstituted umbelliferone was essentially inactive (IC50 168.54 µM) [1]. Similarly, for hMAO‑A, the 6‑formyl derivative (IC50 3.23 µM) was 5.6‑fold more potent than umbelliferone (IC50 18.08 µM) [2]. Oxidation of the formyl group to a carboxylic acid (umbelliferone‑6‑carboxylic acid) abolishes this gain, demonstrating that neither the scaffold alone nor a non‑specific polar substituent at C‑6 can recapitulate the activity of the aldehyde [2]. These structure‑activity relationships confirm that generic substitution of 6‑formylumbelliferone with a positional isomer, the parent coumarin, or an oxidized analog will produce materially different experimental outcomes.

6-Formylumbelliferone: Quantitative Differentiation Evidence Against Closest Structural Analogs


BACE1 Inhibition: 129‑Fold Greater Potency Than Umbelliferone and 30‑Fold Greater Than 8‑Formylumbelliferone

In a direct head‑to‑head comparison, 6‑formylumbelliferone inhibited β‑secretase 1 (BACE1) with an IC50 of 1.31 ± 0.01 µM, representing a 129‑fold increase in potency over umbelliferone (IC50 168.54 ± 2.17 µM) and a 30‑fold increase over the 8‑formyl positional isomer (IC50 39.82 ± 0.31 µM) [1]. The noncompetitive inhibition mode (Ki = 2.27 µM) was confirmed by Dixon and Lineweaver–Burk plots, and the compound outperformed the natural positive control quercetin (IC50 22.08 ± 0.57 µM) by 17‑fold [1].

Alzheimer's disease BACE1 inhibition amyloid cascade

Human MAO‑A Inhibition: 5.6‑Fold Greater Potency Than Umbelliferone and Highest Among Six Tested 7‑Hydroxycoumarins

Among six coumarins (umbelliferone, 6‑formylumbelliferone, 8‑formylumbelliferone, umbelliferone‑6‑carboxylic acid, esculetin, scopoletin) evaluated against recombinant human MAO isozymes, 6‑formylumbelliferone exhibited the highest hMAO‑A inhibitory activity with an IC50 of 3.23 µM, compared to umbelliferone (IC50 18.08 µM) [1]. For hMAO‑B, the compound showed an IC50 of 15.31 µM with a selectivity ratio (hMAO‑A/hMAO‑B) of approximately 4.7, indicating preferential hMAO‑A targeting [1]. Kinetic analysis classified 6‑formylumbelliferone as a competitive hMAO inhibitor, and in silico hydrated docking confirmed interaction with substrate‑binding pocket residues and the FAD isoalloxazine ring [1].

monoamine oxidase hMAO-A neuropsychiatric disorders

Cholinesterase Inhibition: 6.3‑Fold and 3.2‑Fold Greater AChE and BChE Potency Over Umbelliferone, with Distinct Isomer Profiles

In a parallel assay of AChE (Electrophorus electricus) and BChE (Equus caballus), 6‑formylumbelliferone inhibited AChE with an IC50 of 16.70 ± 1.62 µM and BChE with an IC50 of 27.90 ± 3.43 µM, compared to umbelliferone (AChE IC50 105.48 ± 0.57 µM; BChE IC50 90.14 ± 0.02 µM) [1]. This represents 6.3‑fold and 3.2‑fold potency gains for AChE and BChE, respectively. The 8‑formyl isomer showed intermediate AChE potency (IC50 19.13 ± 0.57 µM) but significantly weaker BChE inhibition (IC50 87.67 ± 0.48 µM), yielding a BChE/AChE selectivity index of 1.67 for 6‑formyl vs. 4.58 for 8‑formyl [1]. In a separate study on Prangos uechtritzii‑derived coumarins, 6‑formylumbelliferone exhibited BChE‑specific inhibition (IC50 range 27.88–93.86 µM across the active group) [2].

acetylcholinesterase butyrylcholinesterase cholinergic hypothesis

Aβ Self‑Aggregation and Lipid Peroxidation: Formyl‑Dependent Multi‑Target Neuroprotective Activity Beyond Enzyme Inhibition

Beyond isolated enzyme targets, 6‑formylumbelliferone and its 8‑formyl isomer were the only two coumarins among six tested that significantly inhibited both self‑induced Aβ25‑35 aggregation and lipid peroxidation in rat brain homogenates, whereas umbelliferone, umbelliferone‑6‑carboxylic acid, esculetin, and scopoletin showed markedly weaker effects [1]. The formyl group at the C‑6 or C‑8 position was identified as the essential pharmacophoric feature for this dual neuroprotective activity, with the 6‑formyl derivative providing the stronger overall profile when combined with its superior enzyme inhibition data [1]. This represents the first experimental and modeling evidence for hMAO‑A/B inhibition, Aβ anti‑aggregation, and anti‑lipid peroxidation by umbelliferone derivatives [1].

amyloid-beta aggregation lipid peroxidation neuroprotection

Isomer‑Resolved Synthesis and Solubility‑Based Purification: Access to Pure 6‑Formylumbelliferone Without 8‑Formyl Contamination

The optimized Duff ortho‑formylation of unsubstituted umbelliferone produces an isomeric mixture of 6‑formyl‑ and 8‑formylumbelliferones. Skarga et al. (2021) developed a complete resolution protocol exploiting differential solubility in common organic solvents, combined with chromatographic and recrystallization methods, to isolate each isomer in pure form [1]. The 6‑formyl isomer can be obtained with verified purity and in sufficient quantity for downstream biological and pharmacological studies, addressing the historical problem of cross‑contamination between positional isomers that confounded earlier biological activity attribution [1].

Duff formylation isomer separation umbelliferone functionalization

6-Formylumbelliferone: Validated Application Scenarios Stemming from Quantitative Differentiation Evidence


Multi‑Target Anti‑Alzheimer's Lead Discovery Requiring Simultaneous BACE1, Cholinesterase, hMAO, and Aβ Anti‑Aggregation Activity

6‑Formylumbelliferone is uniquely positioned as a validated multi‑target‑directed ligand (MTDL) starting point for Alzheimer's disease drug discovery. It simultaneously inhibits BACE1 (IC50 1.31 µM), AChE (IC50 16.70 µM), BChE (IC50 27.90 µM), and hMAO‑A (IC50 3.23 µM), while also suppressing Aβ self‑aggregation and lipid peroxidation [1][2]. No other tested 7‑hydroxycoumarin—including umbelliferone, 8‑formylumbelliferone, umbelliferone‑6‑carboxylic acid, esculetin, or scopoletin—provides this breadth of activity from a single scaffold [1][2]. This makes the compound suitable for phenotypic screening cascades and fragment‑based MTDL optimization programs where a single chemical starting point with confirmed polypharmacology is required.

hMAO‑A Selective Inhibitor Development for Neuropsychiatric Indications Beyond Alzheimer's

With an hMAO‑A IC50 of 3.23 µM and a 4.7‑fold selectivity over hMAO‑B, 6‑formylumbelliferone is the most potent hMAO‑A inhibitor among the six coumarins directly compared [1]. Its competitive inhibition mode and computationally predicted binding pose within the substrate‑binding cavity and FAD cofactor region provide a rational basis for structure‑guided optimization toward selective hMAO‑A inhibitors for depression, anxiety, or other neuropsychiatric disorders [1]. The 5.6‑fold potency gain over umbelliferone demonstrates that the C‑6 formyl group is essential, not dispensable, for hMAO‑A engagement [1].

BACE1‑Focused Fragment‑Based Drug Discovery Using a Low‑Molecular‑Weight, Non‑Peptidic Starting Point

At a molecular weight of only 190.15 g/mol, 6‑formylumbelliferone is a fragment‑sized BACE1 inhibitor (IC50 1.31 µM; Ki 2.27 µM; noncompetitive mechanism) [1]. Its potency exceeds that of the natural flavonoid quercetin (IC50 22.08 µM) by 17‑fold and outperforms the 8‑formyl isomer by 30‑fold [1]. This high ligand efficiency combined with the confirmed noncompetitive binding mode makes it an attractive fragment hit for BACE1 inhibitor optimization, where the aldehyde position and the coumarin core can be independently elaborated to improve affinity and drug‑like properties [1].

Natural Product‑Derived Standard for Pharmacological Studies of Angelica decursiva and Related Coumarin‑Containing Botanicals

6‑Formylumbelliferone is a natural constituent of Angelica decursiva and has been identified in metabolomic analyses of mycorrhizal seedlings alongside other insecticidal coumarins [1][2]. Its well‑characterized multi‑target pharmacological profile (BACE1, hMAO, cholinesterases, Aβ aggregation, lipid peroxidation) and the availability of a validated synthesis and purification protocol [3] make it a suitable reference standard for quality control, bioassay‑guided fractionation, and comparative pharmacological studies of Apiaceae extracts. The compound's presence in Prangos uechtritzii and Citrus clementina further broadens its utility as a cross‑species metabolite standard [2][4].

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